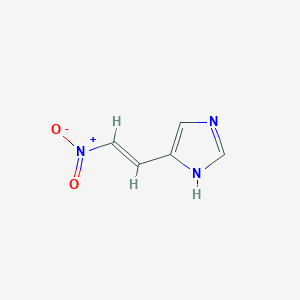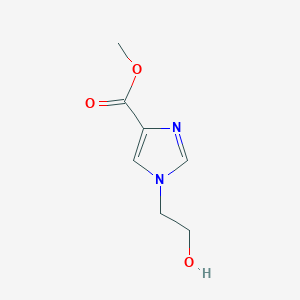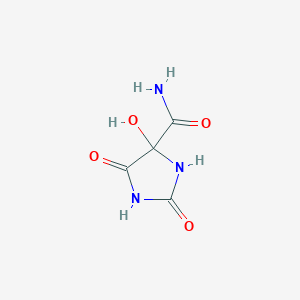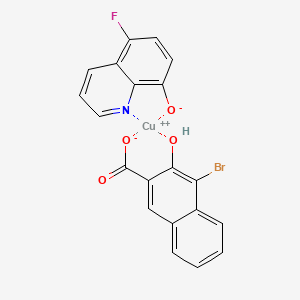
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrCuFNO4 and a molecular weight of 491.75 . This compound is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves the reaction of copper salts with 4-bromo-3-hydroxy-2-naphthoic acid and 5-fluoro-8-quinolinol . The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions .
Analyse Chemischer Reaktionen
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- involves its interaction with molecular targets, leading to various biochemical effects. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can result in the inhibition or activation of certain biological processes, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- can be compared with similar compounds such as:
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar in structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-:
These comparisons highlight the uniqueness of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)- in terms of its specific chemical structure and resulting properties.
Eigenschaften
Molekularformel |
C20H11BrCuFNO4 |
|---|---|
Molekulargewicht |
491.8 g/mol |
IUPAC-Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-fluoroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6FNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI-Schlüssel |
RTHVVOVLCNJEAJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)
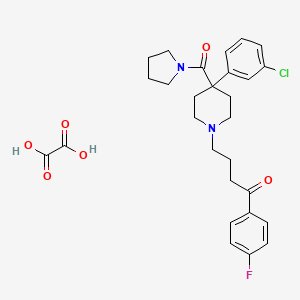
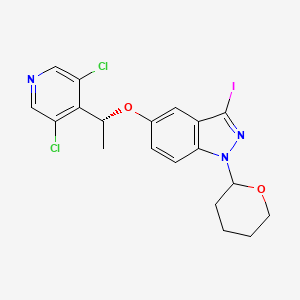


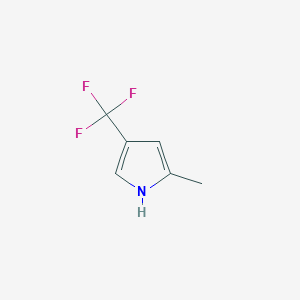
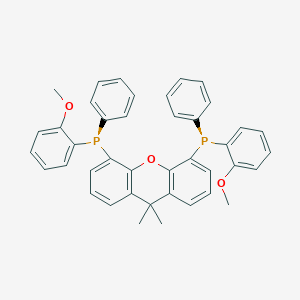
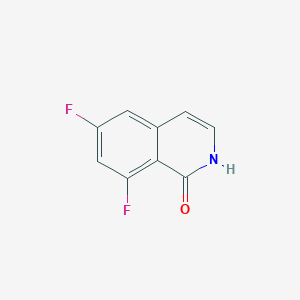
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
